molecular formula C25H24FN5O2 B2702850 (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1705740-39-1

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2702850
CAS RN: 1705740-39-1
M. Wt: 445.498
InChI Key: CMPQPIKVCNCJBK-UHFFFAOYSA-N
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Description

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Structural Characterization

One related study focuses on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which was evaluated for antiproliferative activity. This compound, similar in complexity to the one , was characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. Its molecular structure is stabilized by inter and intra-molecular hydrogen bonds, suggesting potential for biological activity research (S. Benaka Prasad et al., 2018).

Role in Enzyme Inhibition

Another study presents the synthesis and characterization of thiophene-based heterocyclic compounds, evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest that structurally similar compounds could be researched for their potential as enzyme inhibitors, offering insights into the development of therapeutic agents (A. Cetin et al., 2021).

Antimycobacterial Activity

Research on the antimycobacterial activity of novel phenol derivatives indicates that compounds with structural similarities to the one could be explored for their potential against resistant strains of Mycobacterium tuberculosis. This line of research highlights the importance of chemical synthesis in developing new antimicrobial agents (M. A. Ali & M. Yar, 2007).

Photophysical Properties

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which shares structural motifs with the specified compound, was conducted to explore their optical properties. These compounds exhibit significant Stokes' shifts, suggesting potential applications in materials science for the development of luminescent materials (G. Volpi et al., 2017).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c1-17-21(15-27-31(17)19-9-3-2-4-10-19)25(32)30-13-7-8-18(16-30)14-23-28-24(29-33-23)20-11-5-6-12-22(20)26/h2-6,9-12,15,18H,7-8,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPQPIKVCNCJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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